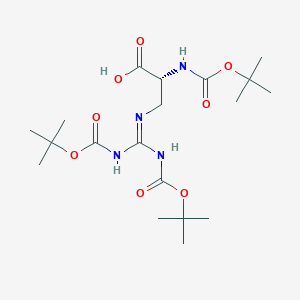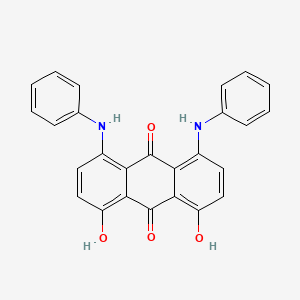
Boc-Thr(Fmoc-Phe)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes fluorenyl, phenyl, and butanoic acid moieties. It is often used in the synthesis of peptides and other biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid typically involves multiple steps, including protection and deprotection of functional groups, coupling reactions, and purification processes. One common synthetic route involves the use of fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protecting groups to ensure the selective reaction of amino and carboxyl groups.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which allow for precise control over reaction conditions and efficient synthesis of large quantities. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
- (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid
Uniqueness
The uniqueness of (2S,3R)-3-(((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoyl)oxy)-2-((tert-butoxycarbonyl)amino)butanoic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it particularly valuable in the synthesis of peptides and other complex molecules, as well as in various research applications.
Eigenschaften
Molekularformel |
C33H36N2O8 |
|---|---|
Molekulargewicht |
588.6 g/mol |
IUPAC-Name |
(2S,3R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C33H36N2O8/c1-20(28(29(36)37)35-32(40)43-33(2,3)4)42-30(38)27(18-21-12-6-5-7-13-21)34-31(39)41-19-26-24-16-10-8-14-22(24)23-15-9-11-17-25(23)26/h5-17,20,26-28H,18-19H2,1-4H3,(H,34,39)(H,35,40)(H,36,37)/t20-,27+,28+/m1/s1 |
InChI-Schlüssel |
BOXLGVQSIUZTTI-ANFLZCCJSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Kanonische SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)OC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


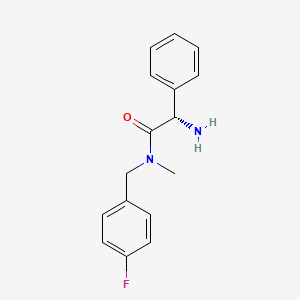
![8,8,9-Trimethyl-5-(2-morpholinoethyl)benzo[de]pyrrolo[2,3-g]isoquinoline-4,6(5H,8H)-dione](/img/structure/B13136612.png)

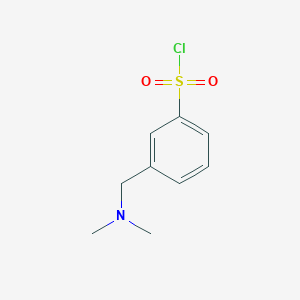
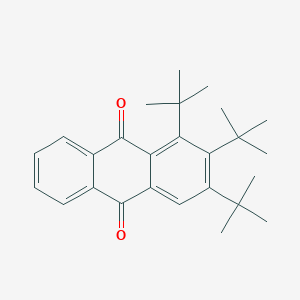


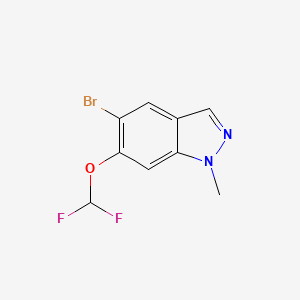
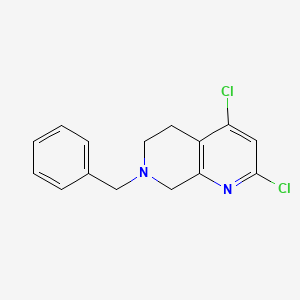

![7-Chloro-5-(methylthio)pyrazolo[1,5-c]pyrimidine](/img/structure/B13136663.png)
![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
